molecular formula C19H18N2O5S2 B14112430 6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B14112430
M. Wt: 418.5 g/mol
InChI Key: GEJDJQUOSYPYEE-UHFFFAOYSA-N
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Description

6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with the molecular formula C19H18N2O5S2 . This compound is notable for its unique structure, which includes an indole moiety, a thiazolidine ring, and a hexanoic acid chain. It is used primarily in research settings due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the formation of the thiazolidine ring through a cyclization reaction. The final step involves the attachment of the hexanoic acid chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would likely follow similar steps to the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The thiazolidine ring can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its combination of an indole moiety, a thiazolidine ring, and a hexanoic acid chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research .

Properties

Molecular Formula

C19H18N2O5S2

Molecular Weight

418.5 g/mol

IUPAC Name

6-[5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C19H18N2O5S2/c1-11(22)21-13-8-5-4-7-12(13)15(17(21)25)16-18(26)20(19(27)28-16)10-6-2-3-9-14(23)24/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,23,24)

InChI Key

GEJDJQUOSYPYEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C1=O

Origin of Product

United States

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